molecular formula C20H31N3O3S B5595160 1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide

1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide

Cat. No. B5595160
M. Wt: 393.5 g/mol
InChI Key: QGJLOXSHWHGPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide is a chemical compound with potential pharmacological activities. The compound belongs to a broader class of piperidine derivatives, known for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from basic piperidine structures. For instance, Khalid et al. (2014) describe the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives by reacting ethyl piperidine-4-carboxylate with alkyl/aryl sulfonyl chlorides. This method represents a general approach that can be adapted for the synthesis of 1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide by selecting appropriate sulfonyl chlorides and modifying the reaction conditions to achieve the desired sulfonamide linkage and piperidine modifications (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to yield compounds with diverse chemical and biological properties. Density Functional Theory (DFT) studies, like those conducted by Xiao et al. (2022), provide insights into the optimized structures, molecular electrostatic potential, and orbital interactions of benzenesulfonamide compounds, which are closely related to the compound of interest. These studies help in understanding the molecular conformation, stability, and reactivity of piperidine derivatives (Xiao et al., 2022).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including acylation, alkylation, and sulfonation, which modify their chemical properties and biological activities. The reactions are influenced by the functional groups attached to the piperidine ring and the reaction conditions. The synthesis of N-substituted derivatives of 2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives by Khalid et al. (2014) illustrates the chemical versatility of piperidine derivatives and their potential for generating compounds with specific chemical properties and biological activities (Khalid, Rehman, Abbasi, et al., 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting point, and stability, are determined by their molecular structure and substituents. These properties are crucial for the compound's application in pharmacological research and development. The detailed physical properties of 1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide specifically are not provided in the literature but can be inferred from related compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity, acidity/basicity, and electrophilicity/nucleophilicity, of piperidine derivatives are influenced by the nature and position of substituents on the piperidine ring. For instance, sulfonamide and carboxamide groups can significantly impact the compound's hydrogen bonding potential, solubility, and reactivity in biochemical systems. Analysis of compounds like those studied by Xiao et al. (2022) provides insights into the chemical behavior of sulfonamide-containing piperidine derivatives in biological systems (Xiao et al., 2022).

properties

IUPAC Name

1-methylsulfonyl-N-[1-(4-piperidin-1-ylphenyl)ethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-16(17-8-10-19(11-9-17)22-12-4-3-5-13-22)21-20(24)18-7-6-14-23(15-18)27(2,25)26/h8-11,16,18H,3-7,12-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJLOXSHWHGPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.